

Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4

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Compound of Interest

Compound Name: 4-[(4-Chlorophenoxy)methyl]piperidine-d4

Cat. No.: B1153286

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In-Depth Technical Guide: 4-[(4-Chlorophenoxy)methyl]piperidine-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on **4-[(4-Chlorophenoxy)methyl]piperidine-d4**. It is important to note that this is a highly specific, isotopically labeled compound, likely available only through custom synthesis. As such, comprehensive public data on its specific physical properties, experimental protocols, and biological activities are limited. This guide provides foundational information and infers potential characteristics and applications based on its chemical structure and data on related, non-deuterated analogs.

Core Chemical Profile

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a deuterated form of 4-[(4-Chlorophenoxy)methyl]piperidine. The deuterium labeling is on the phenyl ring, which makes it a valuable tool for specific analytical and research applications, particularly in mass spectrometry-based assays.

Chemical Identity

Property	Value
IUPAC Name	4-[(4-chloro-2,3,5,6-tetradeuteriophenoxy)methyl]piperidine
CAS Number	63608-33-3[1]
Molecular Formula	C ₁₂ D ₄ H ₁₂ ClNO
Molecular Weight	229.739 g/mol
Accurate Mass	229.117

Structural Information

SMILES:[2H]c1c([2H])c(OCC2CCNCC2)c([2H])c([2H])c1Cl

InChI:InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2/i1D,2D,3D,4D

Physicochemical Properties (Predicted)

Due to the custom-synthesis nature of this compound, experimentally determined physical properties such as melting point, boiling point, and solubility are not readily available in public literature. The data for the non-deuterated analog, 4-(4-Chlorophenoxy)piperidine, is also not extensively published, further limiting direct comparison. However, general characteristics can be inferred.

Property	Predicted Value/Characteristic
Appearance	Likely a solid at room temperature, similar to related piperidine derivatives.
Solubility	Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be low.
Storage Conditions	Should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Synthesis and Manufacturing

Detailed, publicly available synthesis protocols for **4-[(4-Chlorophenoxy)methyl]piperidine-d4** are not available. Its status as a "custom synthesis" product indicates that it is produced on-demand for specific research purposes.

A potential synthetic pathway can be conceptualized as a multi-step process, which would be a logical workflow for a custom synthesis laboratory.

Caption: A potential synthetic workflow for **4-[(4-Chlorophenoxy)methyl]piperidine-d4**.

Potential Applications in Research and Drug Development

The primary utility of deuterated compounds like **4-[(4-Chlorophenoxy)methyl]piperidine-d4** lies in their application as internal standards for quantitative analysis using mass spectrometry.

Use as an Internal Standard

In pharmacokinetic (PK) and pharmacodynamic (PD) studies, a stable isotope-labeled version of the analyte is the gold standard for an internal standard. Its key advantages include:

- **Similar Chemical and Physical Properties:** It behaves almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization.
- **Mass Difference:** The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
- **Improved Accuracy and Precision:** It effectively corrects for variations in sample preparation and instrument response.

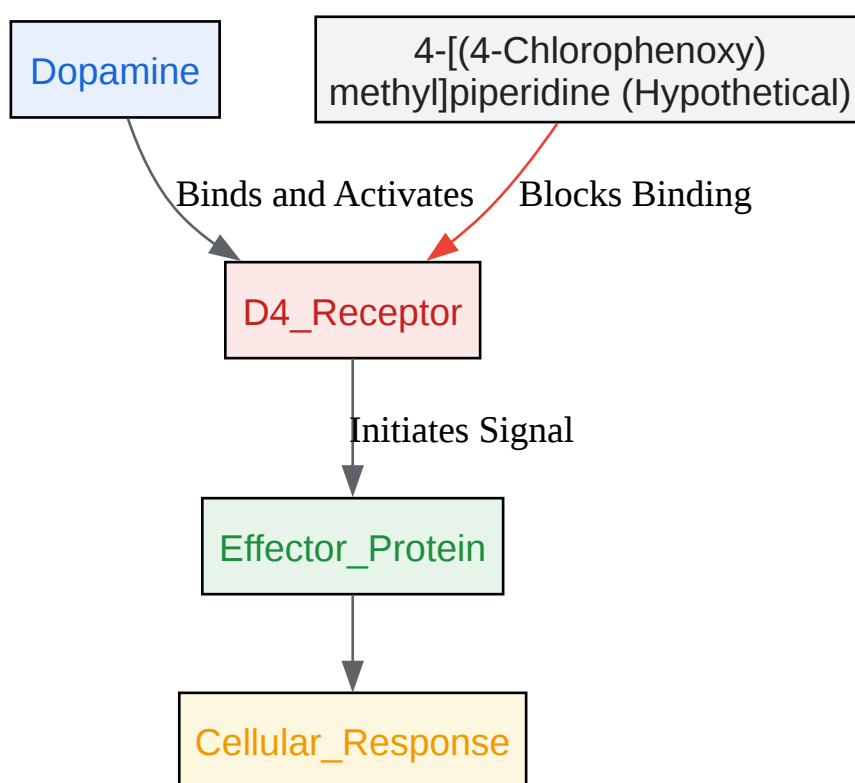
The following diagram illustrates the logical relationship of its use in a typical bioanalytical workflow.

Caption: Use of **4-[(4-Chlorophenoxy)methyl]piperidine-d4** in a bioanalytical workflow.

Potential Biological Activity (Inferred)

While no specific biological data exists for the deuterated compound, the core structure is related to compounds with known biological activities. For instance, various (phenoxymethyl)piperidine derivatives have been investigated for their potential as dopamine D4 receptor antagonists.

It is plausible that the non-deuterated parent compound could be under investigation as a therapeutic agent, and the deuterated version was synthesized to support its development through bioanalytical studies. The following diagram depicts a simplified signaling pathway where a D4 receptor antagonist might act.



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Caption: Hypothetical interaction with the Dopamine D4 receptor signaling pathway.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **4-[(4-Chlorophenoxy)methyl]piperidine-d4** is not publicly available. However, based on the safety data for related piperidine compounds, the following precautions should be observed:

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and handle it with care.

Conclusion

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a specialized chemical tool, primarily of interest to researchers in drug metabolism and pharmacokinetics (DMPK) and bioanalytical chemistry. While detailed experimental data is not in the public domain, its structure strongly suggests its role as an internal standard in the quantitative analysis of its non-deuterated analog. Further research into the biological activity of the parent compound would be necessary to fully understand the context of this deuterated molecule's synthesis and use. Researchers requiring this compound will likely need to engage with custom synthesis service providers.

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References

- 1. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
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